Cas no 62367-69-5 (1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione)
62367-69-5 structure
Product Name:1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione
CAS 번호:62367-69-5
MF:C19H17NO2
메가와트:291.343785047531
CID:956581
PubChem ID:100410
Update Time:2025-04-19
1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione
- 1-(1-methyl-2-phenylindol-3-yl)butane-1,3-dione
- 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-1,3-butanedione
- 1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-
- 1H-Indole, 3-(1,3-dioxobutyl)-1-methyl-2-phenyl-
- AC1L2OOV
- BRN 1484488
- LS-45889
- NSC295124
- NSC-295124
- NSC 295124
- 62367-69-5
- DTXSID50211407
-
- 인치: 1S/C19H17NO2/c1-13(21)12-17(22)18-15-10-6-7-11-16(15)20(2)19(18)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
- InChIKey: ZFXOHBAWEFYMBX-UHFFFAOYSA-N
- 미소: O=C(CC(C)=O)C1C2C=CC=CC=2N(C)C=1C1C=CC=CC=1
계산된 속성
- 정밀분자량: 291.12601
- 동위원소 질량: 291.125928785g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 22
- 회전 가능한 화학 키 수량: 4
- 복잡도: 427
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 39.1Ų
실험적 성질
- PSA: 39.07
1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione 관련 문헌
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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